molecular formula C18H21NO4 B602110 Fenoterol Degradation Impurity A CAS No. 161040-25-1

Fenoterol Degradation Impurity A

货号: B602110
CAS 编号: 161040-25-1
分子量: 315.37 80.91
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Fenoterol Degradation Impurity A can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic solutions for hydrolysis, oxidizing agents for oxidation, and light sources for photolysis. The major products formed from these reactions depend on the specific conditions but generally include various degradation products that can be analyzed to understand the stability of Fenoterol.

科学研究应用

Fenoterol Degradation Impurity A has several scientific research applications:

相似化合物的比较

Fenoterol Degradation Impurity A can be compared with other degradation impurities of β2 adrenoreceptor agonists such as Salbutamol and Terbutaline. These compounds also undergo similar degradation processes, leading to the formation of impurities that need to be monitored for quality control purposes . What sets this compound apart is its specific structure and the conditions under which it forms, which are unique to Fenoterol .

Similar compounds include:

Understanding these impurities helps in the comprehensive assessment of the stability and safety of β2 adrenoreceptor agonists in pharmaceutical formulations.

生物活性

Fenoterol Degradation Impurity A (FDIA) is a chemical compound that emerges as an impurity during the degradation of Fenoterol, a β2-adrenergic receptor agonist primarily used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of FDIA is crucial for assessing its safety and implications in pharmaceutical formulations.

FDIA has a molecular weight of approximately 315.37 g/mol and is hygroscopic, necessitating storage under inert conditions to maintain stability. It is formed through various degradation pathways of Fenoterol, typically involving hydrolysis or oxidation reactions under conditions such as elevated temperatures, moisture, or light exposure. The specific reaction mechanisms are not extensively documented, but common pathways for β2 agonists include:

  • Hydrolysis : Breakdown in the presence of water.
  • Oxidation : Loss of electrons induced by oxidizing agents.
  • Photolysis : Decomposition due to light exposure.

These reactions underscore the importance of stringent quality control measures in pharmaceutical manufacturing to minimize impurity formation.

FDIA primarily targets β2-adrenergic receptors, similar to its parent compound Fenoterol. Upon binding to these receptors, FDIA triggers intracellular events that include:

  • Activation of Adenylate Cyclase : This increases cyclic adenosine monophosphate (cAMP) levels.
  • Bronchodilation : Elevated cAMP leads to relaxation of bronchial smooth muscle.
  • Inhibition of Mediator Release : It inhibits the release of mediators from mast cells, which are involved in allergic responses.

This mechanism suggests that FDIA retains some functional properties akin to those of Fenoterol, although its clinical significance remains uncertain .

Toxicity and Safety Studies

Research has been conducted to evaluate the potential toxicity of FDIA through various methodologies:

  • In Vitro Studies : Assessments on cell lines to evaluate cytotoxic effects.
  • In Vivo Studies : Toxicological studies in animal models to understand systemic effects.

These studies inform regulatory decisions regarding acceptable impurity levels in pharmaceutical products containing Fenoterol. Preliminary findings indicate that while FDIA can exhibit biological activity, its safety profile requires further investigation .

Comparative Analysis with Other Compounds

To better understand FDIA's implications, it is useful to compare it with other β2 agonists and their degradation products:

Compound NameMolecular WeightKey Characteristics
Fenoterol313.4 g/molβ2 agonist; therapeutic use in asthma
Salbutamol240.3 g/molAnother β2 agonist; used for asthma treatment
Terbutaline226.3 g/molBronchodilator; similar action as Fenoterol
Formoterol344.4 g/molLong-acting β2 agonist; used for COPD management

Unlike these therapeutic agents, FDIA serves primarily as an indicator of product stability and quality rather than having direct clinical applications.

Case Studies and Research Findings

Several studies have focused on the analytical methods for detecting FDIA:

  • Analytical Method Development : Researchers have developed bioanalytical methods to quantify FDIA levels in drug formulations using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
  • Stability Studies : Stability testing under various environmental conditions has been conducted to understand the degradation pathways and formation rates of FDIA.
  • Quality Control Applications : FDIA plays a critical role in ensuring compliance with pharmaceutical quality standards by monitoring impurity levels during production.

属性

CAS 编号

161040-25-1

分子式

C18H21NO4

分子量

315.37 80.91

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

,​2,​3,​4-​tetrahydro-​2-​[2-​(4-​hydroxyphenyl)​-​1-​methylethyl]​-4,​6,​8-​Isoquinolinetriol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。